molecular formula C19H21N3O4 B2668822 N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 899748-51-7

N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2668822
CAS No.: 899748-51-7
M. Wt: 355.394
InChI Key: KZGUNRQHEDZZII-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A novel synthetic approach for oxalamides, including N1-(3-acetamidophenyl)-N2-(2-methoxyphenethyl)oxalamide, was developed by Mamedov et al. (2016). This method provides a high-yielding, operationally simple pathway for synthesizing such compounds, contributing to the field of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

  • Molecular Structure and Analysis : Şahin et al. (2015) conducted a comprehensive study on the molecular structure and characteristics of (2-methoxyphenyl)oxalate, an essential component in the synthesis of this compound. This research included spectroscopic analysis and theoretical computations to understand the compound's chemical behavior and structural parameters (Şahin et al., 2015).

Biological and Medicinal Research

  • Anticancer Potential : A series of novel acetamide derivatives, including this compound, were designed and tested for anticancer properties by Khade et al. (2019). Some compounds in this series showed moderate activity against cancer cell lines, indicating potential therapeutic applications (Khade et al., 2019).

  • Anticonvulsant Activity : Morieux et al. (2010) explored the anticonvulsant properties of related compounds, providing insights into the potential neurological applications of this compound. This research highlighted the importance of structural relationships in medicinal chemistry (Morieux et al., 2010).

  • Metabolism and Toxicity Studies : Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides, related to this compound, in human and rat liver microsomes. This research contributes to understanding the metabolic pathways and potential toxicity of such compounds (Coleman et al., 2000).

  • Protein Tyrosine Phosphatase Inhibition : Saxena et al. (2009) evaluated derivatives similar to this compound for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). The results demonstrated potential for treating diabetes, correlating well with docking studies and in vivo screening (Saxena et al., 2009).

Environmental and Analytical Chemistry

  • Water Treatment Studies : Tao et al. (2015) investigated the use of nanocomposites for the degradation of acetaminophen, a compound related to this compound, in water treatment. This research is relevant for environmental applications and the removal of pharmaceuticals from water sources (Tao et al., 2015).

  • Polymerization Studies : Gallardo et al. (1993) discussed the synthesis and polymerization of a methacrylamide derivative, providing a foundation for understanding the polymerization behavior of compounds like this compound in various applications (Gallardo et al., 1993).

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-13(23)21-15-7-5-8-16(12-15)22-19(25)18(24)20-11-10-14-6-3-4-9-17(14)26-2/h3-9,12H,10-11H2,1-2H3,(H,20,24)(H,21,23)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGUNRQHEDZZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.